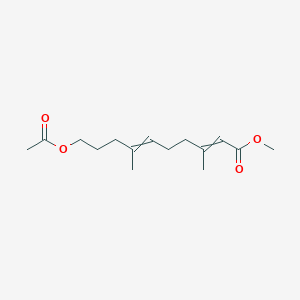
(10-Methylanthracen-9-YL)methyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(10-Methylanthracen-9-YL)methyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C20H18O2. It is known for its unique structure, which includes an anthracene moiety substituted with a methyl group at the 10th position and a methylprop-2-enoate ester group at the 9th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (10-Methylanthracen-9-YL)methyl 2-methylprop-2-enoate typically involves the esterification of 10-methylanthracene-9-carboxylic acid with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an anhydrous solvent like dichloromethane for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(10-Methylanthracen-9-YL)methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (10-Methylanthracen-9-YL)methyl 2-methylprop-2-enoate is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
The anthracene moiety exhibits fluorescence, making it useful in imaging and diagnostic applications .
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. The ability to modify the anthracene and ester groups allows for the design of molecules with specific biological activities .
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science .
Wirkmechanismus
The mechanism of action of (10-Methylanthracen-9-YL)methyl 2-methylprop-2-enoate involves its interaction with molecular targets through its anthracene and ester groups. The anthracene moiety can intercalate into nucleic acids, affecting DNA replication and transcription. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene: A parent compound with similar structural features but lacking the ester group.
9-Methylanthracene: Similar to (10-Methylanthracen-9-YL)methyl 2-methylprop-2-enoate but without the ester group.
Anthraquinone: An oxidized derivative of anthracene with different chemical properties.
Uniqueness
The combination of these functional groups allows for versatile modifications and the exploration of new chemical and biological activities .
Eigenschaften
CAS-Nummer |
57504-09-3 |
|---|---|
Molekularformel |
C20H18O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
(10-methylanthracen-9-yl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C20H18O2/c1-13(2)20(21)22-12-19-17-10-6-4-8-15(17)14(3)16-9-5-7-11-18(16)19/h4-11H,1,12H2,2-3H3 |
InChI-Schlüssel |
KWXRJCHEYQJZBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)COC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


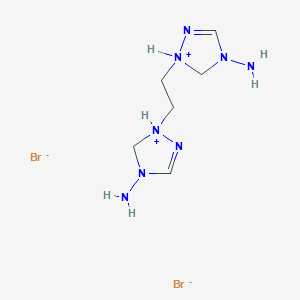

![3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole](/img/structure/B14607862.png)
![Phenol, 2-[[[2-(phenylthio)ethyl]imino]methyl]-](/img/structure/B14607865.png)
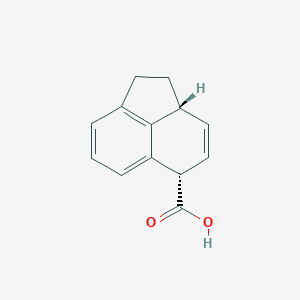
phosphanium iodide](/img/structure/B14607882.png)
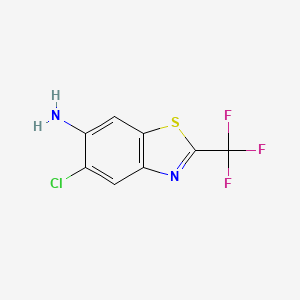
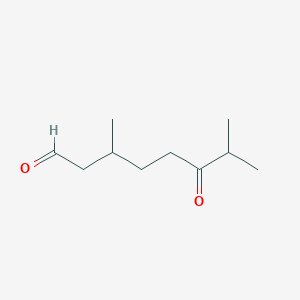

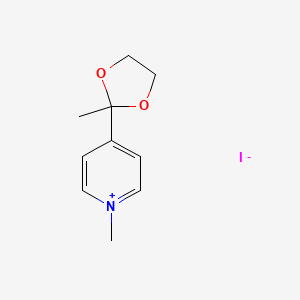
![2-Hydroxy-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propanoic acid](/img/structure/B14607896.png)
![1-Methyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14607902.png)

